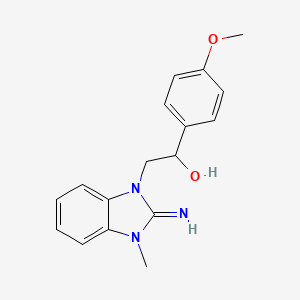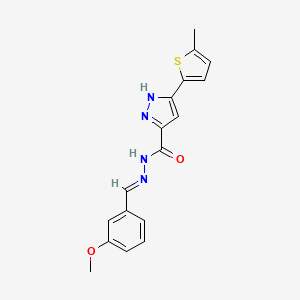![molecular formula C16H11Br2N3O2S2 B11662891 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11662891.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole moiety linked to an acetohydrazide group, which is further modified with a dibromo-hydroxyphenyl substituent. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting 2-aminothiophenol with acetic anhydride under reflux conditions to form 2-acetylaminothiophenol, which is then cyclized to form the benzothiazole ring.
Thioacetohydrazide Formation: The benzothiazole derivative is then reacted with thioacetic acid hydrazide to form the thioacetohydrazide intermediate.
Condensation Reaction: The final step involves the condensation of the thioacetohydrazide intermediate with 3,5-dibromo-2-hydroxybenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can target the hydrazide group, potentially converting it to an amine.
Substitution: The dibromo-hydroxyphenyl group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the hydrazide group, such as amines.
Substitution: Substituted derivatives of the dibromo-hydroxyphenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has potential applications as a probe for studying enzyme activities, particularly those involving sulfur-containing substrates. Its ability to undergo various chemical reactions makes it useful in biochemical assays.
Medicine
In medicine, the compound is being investigated for its potential as an antimicrobial agent. The presence of the benzothiazole ring, known for its biological activity, combined with the dibromo-hydroxyphenyl group, may enhance its efficacy against certain pathogens.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The dibromo-hydroxyphenyl group may enhance binding affinity through additional interactions, such as hydrogen bonding or halogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-ylthio)acetohydrazide: Similar structure but lacks the dibromo-hydroxyphenyl group.
2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide: Similar structure but without the dibromo-hydroxyphenyl modification.
Uniqueness
The uniqueness of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide lies in its combination of the benzothiazole ring and the dibromo-hydroxyphenyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H11Br2N3O2S2 |
|---|---|
Molecular Weight |
501.2 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H11Br2N3O2S2/c17-10-5-9(15(23)11(18)6-10)7-19-21-14(22)8-24-16-20-12-3-1-2-4-13(12)25-16/h1-7,23H,8H2,(H,21,22)/b19-7+ |
InChI Key |
HEQPITRTSFGLPN-FBCYGCLPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-bromoanilino)-N'-[(E)-(5-nitro-2-thienyl)methylidene]propanohydrazide](/img/structure/B11662817.png)
![N-[4-(dimethylamino)benzyl]-1-phenyl-1H-benzimidazol-5-amine](/img/structure/B11662819.png)
![N'-[(E)-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B11662821.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B11662830.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B11662846.png)
![4-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl furan-2-carboxylate](/img/structure/B11662854.png)
![Ethyl 6-ethyl-2-({[2-(2-methylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662862.png)
![(4E)-4-[(3-iodophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11662876.png)


![(2Z)-3-(4-ethoxybenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11662889.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11662902.png)

